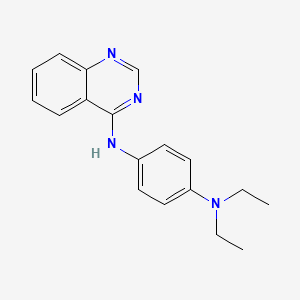

N,N-diethyl-N'-4-quinazolinyl-1,4-benzenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

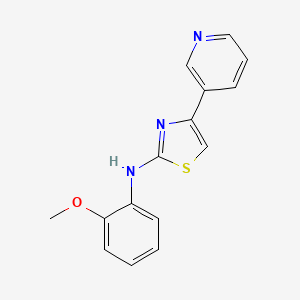

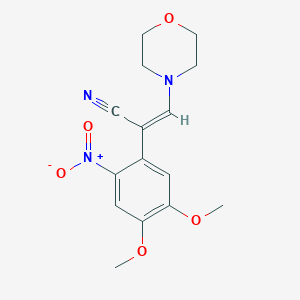

The synthesis of N,N-diethyl-N'-4-quinazolinyl-1,4-benzenediamine and related compounds involves multiple steps, including cyclization, amidation, and functional group modifications. For instance, the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-ones with primary amines through an addition-nucleophile ring opening and ring closure mechanism exemplifies the synthetic routes used to generate quinazoline derivatives (Okuda et al., 2009). Another method involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to produce novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, highlighting innovative routes to quinazoline derivatives (Alagarsamy et al., 2007).

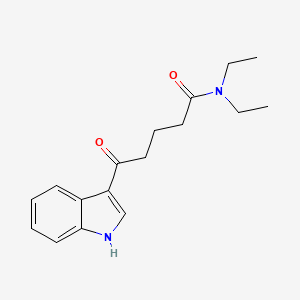

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including this compound, is characterized by the presence of a bicyclic quinazoline core, which influences their chemical behavior and reactivity. Advanced synthesis techniques, such as palladium-catalyzed oxidative carbonylation, have been utilized to create various quinazoline derivatives, demonstrating the versatility of these compounds in synthesis (Costa et al., 2004).

Chemical Reactions and Properties

Quinazoline compounds undergo a range of chemical reactions, including nucleophilic addition, cyclization, and aromatic substitution. The synthesis process often involves the use of catalysts and specific reaction conditions to achieve desired derivatives. For example, the synthesis of 2,4-disubstituted quinazolines through palladium-catalyzed reactions illustrates the chemical versatility of these compounds (Zhu et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are critical for its potential applications in various industries. Research on related quinazoline derivatives provides insights into their physical characteristics and how they can be modified for specific applications (Gopalaiah et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other chemical species, stability under various conditions, and potential for chemical modification, are essential for its application in pharmaceuticals and other industries. For example, the efficient aerobic oxidative synthesis of 2-aryl quinazolines showcases the reactive nature of these compounds and their potential for further chemical transformations (Han et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimalarial Properties

Quinazoline derivatives, such as the ones studied by Elslager, Johnson, and Werbel (1983), have shown potent antimalarial, antibacterial, and antitumor activity. Notably, trimetrexate, a related compound, exhibited a broad spectrum of antitumor effects and has undergone preclinical toxicology evaluation for potential trials in humans (Elslager, Johnson, & Werbel, 1983).

Chemical Reactions and Synthesis

Okuda, Tagata, Kashino, Hirota, and Sasaki (2009) explored the reactions of 3-(2-cyanophenyl)quinazolin-4(3H)-ones with primary alkylamines, demonstrating the versatility of quinazoline compounds in chemical synthesis through an addition, ring opening, and ring closure mechanism (Okuda et al., 2009).

Novel Synthetic Approaches

Carpenter, Lam, and Kurth (2007) reported an effective route to benzimidazo[2,1-b]quinazolin-12(5H)-ones, highlighting the pharmaceutical relevance of quinazolinone derivatives through microwave-mediated heterocyclization, which proceeds under conditions that do not hydrolyze methyl ester substituents, offering a promising avenue for the synthesis of pharmacologically relevant compounds (Carpenter, Lam, & Kurth, 2007).

Cytotoxic Evaluation

Taherian, Khodarahmi, Khajouei, Hassanzadeh, and Dana (2019) synthesized novel quinazolinone derivatives substituted with benzimidazole and assessed their cytotoxic activities against MCF-7 and HeLa cell lines. This study underscores the potential of quinazolinone derivatives in cancer therapy, with some compounds exhibiting significant cytotoxic activity (Taherian et al., 2019).

Hypolipidemic Activities

Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, and Tsuda (1996) synthesized novel quinazolines and 4(3H)-quinazolinones, showing that derivatives with specific substitutions at certain positions can lower triglyceride and total cholesterol levels, indicating their potential as hypolipidemic agents (Kurogi et al., 1996).

Pharmacological Screening

Dash, Dash, Laloo, and Medhi (2017) designed and synthesized new series of quinazoline-4-one/4-thione derivatives, evaluating their antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the broad pharmacological potential of quinazoline derivatives, with several compounds showing promising activity against microbes, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017).

Eigenschaften

IUPAC Name |

4-N,4-N-diethyl-1-N-quinazolin-4-ylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-16-7-5-6-8-17(16)19-13-20-18/h5-13H,3-4H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGGVAHQPSQNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)

![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)

![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)